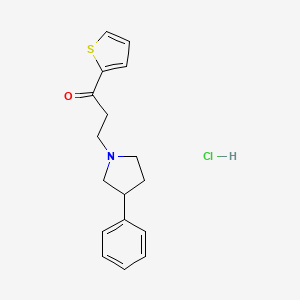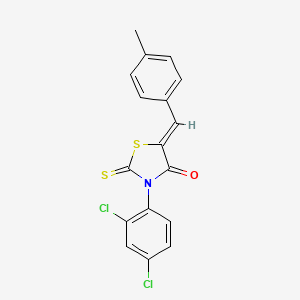![molecular formula C22H21N3O5 B5157337 5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B5157337.png)
5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide, commonly known as NPPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of furan derivatives and has a molecular formula of C24H24N4O4.
Wirkmechanismus
The mechanism of action of NPPF involves the formation of a complex with copper ions, which leads to a change in the compound's electronic structure and subsequent fluorescence emission. The binding of NPPF to copper ions is thought to occur through the coordination of the nitro and furan groups with the metal ion.
Biochemical and Physiological Effects:
NPPF has been shown to have minimal toxicity and does not exhibit any significant effects on cellular viability or proliferation. However, its use as a fluorescent probe for detecting copper ions has been shown to have potential implications in the study of copper homeostasis and copper-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NPPF is its high selectivity and sensitivity for copper ions, making it a valuable tool for monitoring copper ion levels in biological samples. However, its use is limited to in vitro experiments and cannot be used for in vivo imaging due to its inability to penetrate cell membranes.
Zukünftige Richtungen
There are several potential future directions for research involving NPPF. One area of interest is the development of NPPF derivatives with improved properties, such as increased selectivity for specific metal ions or improved cell membrane penetration. Additionally, the use of NPPF as a tool for studying copper homeostasis and copper-related diseases, such as Wilson's disease, holds promise for future research. Finally, the potential applications of NPPF in other fields, such as environmental monitoring and material science, should also be explored.
In conclusion, NPPF is a chemical compound with significant potential for scientific research in various fields. Its high selectivity and sensitivity for copper ions make it a valuable tool for monitoring copper ion levels in biological samples, and its minimal toxicity and lack of significant effects on cellular viability or proliferation make it a safe and reliable probe for in vitro experiments. However, further research is needed to fully explore its potential applications and develop improved derivatives with enhanced properties.
Synthesemethoden
The synthesis of NPPF involves the reaction of 2-nitrobenzaldehyde with 3-aminobenzoic acid, followed by the addition of pentanoyl chloride and furan-2-carboxylic acid. The resulting product is then purified using column chromatography to obtain NPPF in high yield and purity.
Wissenschaftliche Forschungsanwendungen
NPPF has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a fluorescent probe for detecting metal ions in biological systems. NPPF has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for monitoring copper ion levels in biological samples.
Eigenschaften
IUPAC Name |
5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-2-3-11-21(26)23-15-7-6-8-16(14-15)24-22(27)20-13-12-19(30-20)17-9-4-5-10-18(17)25(28)29/h4-10,12-14H,2-3,11H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXFLKYCCJHCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B5157259.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol](/img/structure/B5157268.png)

![N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B5157276.png)

![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5157292.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5157302.png)
![ethyl 4-amino-2-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5157310.png)

![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5157332.png)
![ethyl 4-[3-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5157334.png)
